2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDLFYQGUGHHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation. The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
As a part of a PROTAC molecule, 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would help facilitate the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself. This leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
The biochemical pathways affected by 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would be those involving the target protein of the PROTAC. By facilitating the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role.
Result of Action
The molecular and cellular effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid action would be the degradation of the target protein, leading to changes in the cellular processes in which that protein is involved.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid. For example, its stability may be affected by storage temperature.
Biochemical Analysis
Biochemical Properties
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the development of bifunctional protein degraders. This compound acts as a semi-flexible linker in PROTAC (proteolysis-targeting chimeras) development, which is used for targeted protein degradation. The rigidity incorporated into the linker region of bifunctional protein degraders impacts the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimization of drug-like properties. The compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins.
Cellular Effects
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation affects the stability and turnover of specific proteins within the cell, leading to changes in cellular homeostasis and function. Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes by altering the levels of key regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid involves its function as a linker in PROTACs. The compound facilitates the binding of a target protein to an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein. This process involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, ensuring efficient degradation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and alterations in cellular homeostasis.
Dosage Effects in Animal Models
The effects of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid vary with different dosages in animal models. At lower doses, the compound effectively promotes targeted protein degradation without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target effects and disruption of normal cellular processes. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired protein degradation.
Metabolic Pathways
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a linker in PROTACs. The compound’s metabolism may affect metabolic flux and metabolite levels within the cell. Enzymes involved in the ubiquitin-proteasome system play a crucial role in the compound’s activity, ensuring the efficient degradation of target proteins.
Transport and Distribution
The transport and distribution of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells. Its distribution within tissues may influence its efficacy in promoting targeted protein degradation and its overall impact on cellular function.
Subcellular Localization
The subcellular localization of 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within the cell ensures that it effectively bridges the target protein and the E3 ubiquitin ligase, promoting efficient protein degradation.
Biological Activity
2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid (CAS Number: 796112-42-0) is a piperidine derivative with potential biological activity, particularly in the context of cancer therapy and neurodegenerative diseases. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group and a methoxyphenyl substituent, contributing to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C19H27NO5
- Molecular Weight : 345.43 g/mol
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl moiety, which may enhance its biological interactions.
Anticancer Properties
Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The following points summarize key findings:
- Cytotoxicity : Research indicates that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor models .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit key signaling pathways involved in tumor growth. In particular, the interaction with IKKb (IκB kinase beta) has been noted, which plays a critical role in NF-κB signaling associated with inflammation and cancer progression .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the piperidine moiety and methoxy substitution, is crucial for enhancing biological activity. The three-dimensional structure of these compounds is believed to facilitate better interactions with target proteins .
Neuroprotective Effects
In addition to its anticancer potential, there is emerging evidence suggesting neuroprotective properties:
- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .
- Antioxidant Activity : Some studies suggest that piperidine derivatives may possess antioxidant properties, which could protect neuronal cells from oxidative stress—a key factor in neurodegeneration .
Data Table: Biological Activity Summary
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits IKKb | |
| Cholinesterase Inhibition | Inhibits AChE and BuChE | |
| Antioxidant | Reduces oxidative stress |
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the effects of various piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds structurally related to 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid exhibited significant cytotoxicity and induced apoptosis more effectively than conventional agents .
- Neuroprotective Research : Another investigation focused on the dual inhibition of cholinesterases by piperidine derivatives, revealing promising results for cognitive enhancement in models of Alzheimer's disease. These compounds demonstrated improved brain exposure and selectivity for cholinesterases compared to earlier analogs .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid
- CAS No.: 796112-42-0
- Molecular Formula: C₁₉H₂₇NO₅
- Molecular Weight : 349.4 g/mol
- Purity : ≥99% (HPLC)
- Storage : Refrigerated (2–8°C)
Structural Features :
The compound features a piperidine ring substituted at the 4-position with a 4-methoxyphenyl group and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. The acetic acid moiety at the 4-position enhances its utility as a building block in medicinal chemistry, particularly for introducing carboxylic acid functionality into target molecules .
Applications :
Primarily used in pharmaceutical research for synthesizing soluble epoxide hydrolase (sEH) inhibitors and other bioactive molecules. Its Boc group facilitates selective deprotection during multi-step syntheses .
Comparison with Structural Analogs
Substituent Variations on the Piperidine Ring
A key differentiator among analogs is the substituent on the 4-phenyl group. Below is a comparative analysis (Table 1):
Physicochemical Properties
- Lipophilicity :
- Acidity :
Key Challenges and Commercial Availability
- Discontinuation Note: The target compound is listed as discontinued by CymitQuimica (Ref: 10-F096613) but remains available from Combi-Blocks Inc. as of March 2025 . This discrepancy highlights supplier-specific availability.
- Cost Considerations : Japanese suppliers list analogs (e.g., thiazole-containing derivatives) at ~JPY 30,400/g, suggesting high costs for specialized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
